7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxabicycloheptane ring system with an aldehyde functional group at the second position.
Mechanism of Action
Target of Action
Related compounds such as 7-oxanorbornanes have been found to exhibit biological activity , suggesting potential interactions with biological targets.
Biochemical Pathways
It’s worth noting that 7-oxanorbornanes and their derivatives have been used in the synthesis of various bioactive compounds , indicating potential involvement in diverse biochemical pathways.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and depends on the specific biochemical context
Cellular Effects
It is possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with transporters or binding proteins and may affect its localization or accumulation
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles. This method allows for the formation of the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions under controlled temperature and pressure conditions to ensure consistent product quality and yield. The use of continuous flow reactors can also be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds can be employed.
Major Products Formed:
Oxidation: 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 7-Oxabicyclo[2.2.1]heptane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogues.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the aldehyde functional group and has different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane-2-methanol: The reduced form of 7-Oxabicyclo[2.2.1]heptane-2-carbaldehyde with an alcohol functional group.
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid: The oxidized form with a carboxylic acid functional group.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBTXMZEYAAYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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